8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one
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Overview
Description
8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Quinazolinone: A parent compound with similar structural features but lacking the trifluoromethyl group.
6-Trifluoromethylquinazolinone: A similar compound with a trifluoromethyl group at a different position on the quinazolinone ring.
Uniqueness: 8-Methyl-6-(trifluoromethyl)-3H-quinazolin-4-one is unique due to the specific positioning of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and stable compound compared to its analogs .
Properties
Molecular Formula |
C10H7F3N2O |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
8-methyl-6-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-2-6(10(11,12)13)3-7-8(5)14-4-15-9(7)16/h2-4H,1H3,(H,14,15,16) |
InChI Key |
CVBGGPBQRBGSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CNC2=O)C(F)(F)F |
Origin of Product |
United States |
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